Product packaging for 2,7-Naphthyridine-4-carboxylic acid(Cat. No.:CAS No. 40499-89-6)

2,7-Naphthyridine-4-carboxylic acid

Cat. No.: B3135829
CAS No.: 40499-89-6
M. Wt: 174.16 g/mol
InChI Key: ZQFQAGRMXWVKBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Naphthyridine Isomers and their Chemical Significance

Naphthyridines are characterized by a molecular structure consisting of two fused pyridine (B92270) rings. The arrangement of the two nitrogen atoms within this bicyclic system gives rise to six possible isomers, each with distinct chemical properties and biological activities. mdpi.com This isomeric diversity is a key factor in their broad-ranging significance.

The six isomers of naphthyridine are classified based on the relative positions of the nitrogen atoms in the two rings: 1,5-naphthyridine, 1,6-naphthyridine (B1220473), 1,7-naphthyridine (B1217170), 1,8-naphthyridine (B1210474), 2,6-naphthyridine, and 2,7-naphthyridine (B1199556). mdpi.com These can be further categorized into two groups: the 1,X-naphthyridines (where X = 5, 6, 7, 8) and the 2,X-naphthyridines (where X = 6, 7). mdpi.com This structural variation influences the electron distribution within the aromatic system, affecting their reactivity, ability to form hydrogen bonds, and interactions with biological targets.

Table 1: Isomers of Naphthyridine

IsomerClassification
1,5-Naphthyridine1,X-Naphthyridine
1,6-Naphthyridine1,X-Naphthyridine
1,7-Naphthyridine1,X-Naphthyridine
1,8-Naphthyridine1,X-Naphthyridine
2,6-Naphthyridine2,X-Naphthyridine
2,7-Naphthyridine2,X-Naphthyridine

The history of naphthyridine chemistry dates back to 1893 with the first synthesis of a naphthyridine derivative by Reissert. mdpi.com However, it was not until 1927 that the unsubstituted 1,5-naphthyridine and 1,8-naphthyridine were synthesized. The family of naphthyridine isomers was completed with the synthesis of 1,6-, 1,7-, and 2,7-naphthyridine in 1958, followed by the isolation of 2,6-naphthyridine in 1965. mdpi.com Early research into the synthesis of 1,8-naphthyridines was notably advanced by the one-step synthesis method developed in 1967. acs.org A significant milestone in the application of naphthyridines was the discovery of nalidixic acid (1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid) in 1962, which was introduced as an antibacterial agent in 1967. nih.gov This discovery spurred considerable interest in the biological activities of naphthyridine derivatives.

Introduction to the 2,7-Naphthyridine Scaffold in Academic Research

The 2,7-naphthyridine scaffold is a prominent structural motif in a variety of natural products and synthetic compounds with a broad spectrum of biological activities. researchgate.net These activities include antitumor, antimicrobial, analgesic, and anticonvulsant effects. researchgate.net The wide-ranging biological potential of 2,7-naphthyridine derivatives is a primary driver for the synthesis of new compounds based on this scaffold. researchgate.net

The 2,7-naphthyridine isomer is one of six structural isomers of pyridopyridine. researchgate.net Its nomenclature follows standard IUPAC conventions for fused heterocyclic systems. The numbering of the ring system is crucial for unambiguously identifying the positions of substituents, such as the carboxylic acid group in 2,7-naphthyridine-4-carboxylic acid.

While all naphthyridine isomers share a common bicyclic core, the position of the nitrogen atoms significantly influences their biological profiles. For instance, the 1,8-naphthyridine scaffold is well-known for its presence in antibacterial agents like nalidixic acid and its derivatives. nih.gov In contrast, derivatives of other isomers, such as 1,7-naphthyridine, have shown potential in cancer therapy by inhibiting signaling pathways. nih.gov The 2,7-naphthyridine scaffold has been particularly noted for its cytotoxic and antitumor activities. researchgate.net

Research Context and Importance of this compound

This compound serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications. The carboxylic acid functional group is a key component in many pharmaceuticals and agrochemicals, often playing a role in the molecule's solubility and its ability to interact with biological targets. wiley-vch.deresearchgate.net Research has demonstrated that derivatives of 2,7-naphthyridine-3-carboxylic acid exhibit cytostatic activity in vitro. researchgate.net Specifically, 4-hydroxy-8-methyl-1-oxo-6-phenyl-1,2-dihydro-2,7-naphthyridine-3-carboxylic acid hydrazide has been utilized as a key intermediate for the synthesis of novel derivatives with antitumor activities. nih.gov This highlights the importance of the carboxylic acid moiety on the 2,7-naphthyridine core as a versatile handle for chemical modification and the development of new biologically active compounds. The synthesis of new derivatives from 2,7-naphthyridine-3-carboxylic acid has been a subject of research, with some of the resulting compounds being evaluated for their anticancer properties. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6N2O2 B3135829 2,7-Naphthyridine-4-carboxylic acid CAS No. 40499-89-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,7-naphthyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c12-9(13)8-5-11-4-6-3-10-2-1-7(6)8/h1-5H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQFQAGRMXWVKBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=CN=CC(=C21)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2,7 Naphthyridine 4 Carboxylic Acid

General Synthetic Strategies for Naphthyridine Ring Systems Applicable to 2,7-Naphthyridines

The construction of the 2,7-naphthyridine (B1199556) ring system can be approached through various synthetic routes, many of which are adaptations of well-established methods for preparing related nitrogen-containing heterocycles. researchgate.net A significant portion of these syntheses involves the cyclocondensation or intramolecular cyclization of pyridine (B92270) derivatives. researchgate.net

Adaptations of Classical Quinoline Synthesis Methods

Several classical named reactions, originally developed for the synthesis of quinolines, have been adapted for the construction of naphthyridine skeletons. These methods typically involve the formation of a new pyridine ring fused to an existing one. While direct application to 2,7-naphthyridines can be challenging due to regioselectivity issues, modifications of these reactions are noteworthy.

Gould-Jacobs Reaction: This reaction is a cornerstone in the synthesis of 1,8-naphthyridines and can be conceptually adapted. The process involves the condensation of a substituted aminopyridine with a molecule like diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization. jptcp.com For a 2,7-naphthyridine synthesis, this would necessitate starting with an appropriately substituted 3-aminopyridine (B143674) derivative, which upon reaction and cyclization, would form the second pyridine ring.

Other Classical Methods: While direct adaptations of the Skraup, Doebner-von Miller, Combes, and Pfitzinger reactions are more commonly cited for other naphthyridine isomers or quinolines, the underlying principles of acid-catalyzed cyclization of anilines (or aminopyridines) with α,β-unsaturated carbonyl compounds or β-ketoesters are foundational. jptcp.com For instance, the Pfitzinger reaction, which involves the condensation of isatin (B1672199) with a carbonyl compound, has been used as a basis for synthesizing quinoline-4-carboxylic acids, a structural relative of the target molecule. A related synthesis starting from 6-bromoisatin (B21408) and pyruvic acid yields 7-bromoquinoline-2,4-dicarboxylic acid, showcasing the construction of a carboxylic acid-substituted pyridine ring. google.com

Annulation and Cyclization Reactions Utilizing Pyridine or Pyrimidine (B1678525) Intermediates

A more common and often more regioselective approach to the 2,7-naphthyridine core involves building upon a pre-existing pyridine or pyrimidine ring. researchgate.net

From Pyridine Intermediates: The majority of 2,7-naphthyridine syntheses are achieved through the cyclocondensation or intramolecular cyclization of pyridine derivatives. researchgate.net This can involve, for example, the reaction of a 3,4-disubstituted pyridine where the substituents are capable of reacting to form the second fused ring. An efficient one-pot method for synthesizing tetrahydronaphthyridines has been developed based on the photo-Fries rearrangement of p-substituted anilides, which generates o-amino ketones in situ that can react with acetylenic Michael acceptors. nih.gov When anilides derived from β-alanine are used, this method can successfully assemble a naphthyridine nucleus. nih.gov

Rearrangement Reactions: In some instances, the 2,7-naphthyridine scaffold has been synthesized through the rearrangement of other heterocyclic systems like pyrrolo[3,4-c]pyridines. researchgate.net

Approaches to the 2,7-Naphthyridine Core Structure

Directly building the bicyclic 2,7-naphthyridine core often provides better control over the final substitution pattern compared to annulation strategies.

Multi-component Reactions for Core Construction

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot process to form a complex product, saving time and resources. nih.gov These reactions have been successfully employed to construct fused naphthyridine systems.

Benzo[c]pyrazolo scilit.comacs.orgnaphthyridines: An environmentally friendly, regioselective multi-component "on-water" reaction has been developed for synthesizing benzo[c]pyrazolo scilit.comacs.orgnaphthyridine derivatives. scilit.comrsc.orgnih.gov This reaction involves the Knoevenagel condensation of isatin with malononitrile, followed by a Michael addition with 3-aminopyrazole, cyclization, decarboxylation, and aromatization to yield the target naphthyridines. rsc.org

Anthra[2,1-c] scilit.comacs.orgnaphthyridines: A three-component reaction of an aromatic aldehyde, anthracen-2-amine, and ethyl 4-oxopiperidine-1-carboxylate, catalyzed by iodine, provides a straightforward route to ethyl 5-aryl-1,2-dihydroanthra[2,1-c] scilit.comacs.orgnaphthyridine-3(4H)-carboxylate derivatives under mild, metal-free conditions. researchgate.net

The table below summarizes examples of multi-component reactions used to form fused 2,7-naphthyridine systems.

Target System Components Key Features
Benzo[c]pyrazolo scilit.comacs.orgnaphthyridinesIsatin, Malononitrile, 3-Aminopyrazole"On-water" reaction, environmentally benign, good to excellent yields. scilit.comrsc.orgnih.gov
Anthra[2,1-c] scilit.comacs.orgnaphthyridinesAromatic Aldehyde, Anthracen-2-amine, Ethyl 4-oxopiperidine-1-carboxylateIodine-catalyzed, mild conditions, metal-free. researchgate.net

Regioselective Synthesis Considerations for the 2,7-System

Achieving regioselectivity—the preferential formation of one constitutional isomer over others—is paramount in naphthyridine synthesis. The formation of the 2,7-isomer versus other possibilities (e.g., 1,5-, 1,6-, 1,8-) is dictated by the substitution pattern of the starting materials and the reaction mechanism.

Starting Material Control: The choice of a 3-aminopyridine or a 3,4-disubstituted pyridine derivative as a starting material is a key strategy to direct cyclization to form the 2,7-naphthyridine core. The positions of the reactive groups on the initial pyridine ring guide the annulation of the second ring.

Reaction Pathway Control: In multi-component reactions, the sequence of bond formations can determine the final regiochemistry. For example, in the synthesis of benzo[c]pyrazolo scilit.comacs.orgnaphthyridines, the initial Knoevenagel condensation followed by a specific Michael addition and cyclization sequence ensures the desired 2,7-connectivity. rsc.org Similarly, radical cascade reactions involving 1,7-dienes and aldehydes have been developed for the rapid and highly regio- and stereoselective construction of N-containing polycyclic skeletons. rsc.org

Specific Synthetic Routes Towards 2,7-Naphthyridine-4-carboxylic acid and its Direct Precursors

While general strategies provide the foundational knowledge, specific routes have been developed to synthesize this compound and related structures, often as part of medicinal chemistry programs.

From Dichloro-2,7-naphthyridine Precursors: A common approach starts with a pre-formed, functionalized naphthyridine ring system. For instance, 7-alkyl-1,3-dichloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles are versatile starting materials. nih.gov These compounds can undergo selective nucleophilic substitution. Reaction with cyclic amines can replace the chlorine at C-1, and subsequent reaction with a nucleophile like 2-mercaptoethanol (B42355) can substitute the chlorine at C-3. nih.govnih.gov This intermediate can then undergo a Smiles rearrangement to yield a 1-amino-3-oxo-2,7-naphthyridine derivative. nih.gov While this route leads to a 4-carbonitrile, hydrolysis of the nitrile group is a standard method for obtaining the corresponding carboxylic acid.

Synthesis via Hydrazides: The synthesis of 4-hydroxy-8-methyl-1-oxo-6-phenyl-1,2-dihydro-2,7-naphthyridine-3-carboxylic acid hydrazide has been reported as a key intermediate for creating a library of new 2,7-naphthyridine derivatives. nih.gov This highlights a strategy where the carboxylic acid functionality (as a hydrazide precursor) is carried through the synthesis.

The table below outlines a synthetic sequence starting from a functionalized naphthyridine precursor.

Starting Material Reagents/Conditions Intermediate/Product Key Transformation
1,3-Dichloro-2,7-naphthyridine-4-carbonitrile1. Cyclic Amine2. 2-Mercaptoethanol1-Amino-3-[(2-hydroxyethyl)thio]-2,7-naphthyridine-4-carbonitrileSelective nucleophilic substitutions. nih.gov
1-Amino-3-[(2-hydroxyethyl)thio]-2,7-naphthyridine-4-carbonitrileBase1-Amino-3-oxo-2,7-naphthyridine-4-carbonitrileSmiles Rearrangement. nih.gov
1-Amino-3-oxo-2,7-naphthyridine-4-carbonitrileAcid or Base Hydrolysis1-Amino-3-oxo-2,7-naphthyridine-4-carboxylic acidNitrile hydrolysis.

Construction of the Carboxylic Acid Moiety

The introduction of a carboxylic acid group at the C4 position of the 2,7-naphthyridine scaffold is a key synthetic step. Various methods have been developed to achieve this, often involving the cyclization of appropriately substituted pyridine precursors.

One common strategy involves the hydrolysis of a nitrile or ester group at the C4 position. For instance, the synthesis of 1-amino-2,7-naphthyridine-4-carboxylic acid has been documented. nih.gov Another approach utilizes a Smiles rearrangement of precursor molecules to construct the desired naphthyridine ring system with a latent carboxylic acid function. nih.gov For example, the rearrangement of 1-amino-3-chloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile derivatives under basic conditions can lead to the formation of the 3-oxo-2,7-naphthyridine-4-carbonitrile, which can be a precursor to the corresponding carboxylic acid. nih.gov

Furthermore, the Gould-Jacobs reaction, a classical method in naphthyridine synthesis, can be employed. This reaction involves the condensation of an aminopyridine with a β-ketoester or a similar three-carbon unit, followed by cyclization to form the naphthyridine core, which can be further functionalized to introduce the carboxylic acid group. For example, the condensation of 2-aminopyridine (B139424) with ethoxy methylene (B1212753) malonate yields diethyl 2-((pyridine-2-ylamino)methylene) malonate, which upon cyclization, can lead to the formation of a 4-oxo-1,8-naphthyridine-3-carboxylate, a related scaffold. nih.gov While this example pertains to the 1,8-naphthyridine (B1210474) isomer, similar principles can be applied to the synthesis of 2,7-naphthyridines.

Optimization of Synthetic Yields and Purity

Optimizing the synthesis of this compound derivatives is crucial for efficient drug discovery and development. This involves refining reaction conditions, such as temperature, solvent, and catalysts, to maximize yields and minimize the formation of byproducts.

For instance, in the synthesis of related 1,8-naphthyridine-4-carboxylic acid derivatives, the hydrolysis of ester intermediates to the final carboxylic acid has been achieved in high yields (up to 95%) using sodium hydroxide (B78521) or acidic conditions. The choice of base and reaction temperature can significantly impact the outcome of reactions. For example, in the alkylation of carboxylic acid derivatives, a variety of bases and reaction conditions have been explored to improve efficiency. umw.edu

Chromatographic techniques, such as column chromatography using silica (B1680970) gel, are commonly employed to purify the synthesized compounds. nih.gov The purity and structure of the final products are typically confirmed using analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. nih.govresearchgate.net

Derivatization Reactions of the this compound Moiety

The carboxylic acid group of this compound is a versatile handle for a wide range of chemical transformations, allowing for the synthesis of a diverse library of derivatives.

Esterification and Amidation of the Carboxylic Acid Group

Esterification: The conversion of the carboxylic acid to its corresponding esters is a common derivatization strategy. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH), is a widely used method. masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and using the alcohol as a solvent in large excess helps to drive the reaction towards the ester product. masterorganicchemistry.com Another effective method for esterification, particularly for sterically hindered carboxylic acids, is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org

Amidation: The formation of amides from this compound is another crucial transformation for creating derivatives with potential biological activity. ontosight.aimdpi.com This can be achieved by reacting the carboxylic acid with an amine. Direct amidation can be challenging and often requires coupling agents to activate the carboxylic acid. rsc.org Alternatively, the carboxylic acid can be converted to a more reactive species, such as an acyl chloride, which then readily reacts with an amine to form the amide. mdpi.com Niobium(V) oxide (Nb₂O₅) has been reported as a reusable Lewis acid catalyst for the direct amidation of carboxylic acids with amines. researchgate.net

A variety of amides have been synthesized from related naphthyridine carboxylic acids, including those incorporating piperazine (B1678402) moieties. nih.gov For example, the synthesis of 8-amino-2-(3-fluorophenyl)-N-(1-(methylcarbamoyl)azetidin-3-yl)-1,7-naphthyridine-5-carboxamide highlights the complexity of amides that can be generated. ontosight.ai

Table 1: Examples of Esterification and Amidation Reactions

Starting Material Reagent(s) Product Type Reference(s)
Carboxylic Acid Alcohol, Acid Catalyst (e.g., H₂SO₄) Ester masterorganicchemistry.com, masterorganicchemistry.com
Carboxylic Acid Alcohol, DCC, DMAP Ester organic-chemistry.org
Carboxylic Acid Amine, Coupling Agent Amide rsc.org, mdpi.com
Carboxylic Acid Amine, Nb₂O₅ Amide researchgate.net

Formation of Hydrazides and other Carboxylic Acid Derivatives

Hydrazides: The reaction of this compound esters with hydrazine (B178648) hydrate (B1144303) is a common method for the synthesis of the corresponding carbohydrazides. nih.gov These hydrazides are valuable intermediates for the synthesis of a variety of heterocyclic systems, such as Schiff bases, 1,3,4-oxadiazoles, and pyrazoles. researchgate.netnih.gov For example, 4-hydroxy-8-methyl-1-oxo-6-phenyl-1,2-dihydro-2,7-naphthyridine-3-carboxylic acid hydrazide has served as a key intermediate for generating a diverse set of derivatives. nih.gov The synthesis of carbohydrazides often involves refluxing the corresponding ester with hydrazine in a suitable solvent like ethanol. ajgreenchem.com

Other Derivatives: The carboxylic acid group can be converted into a variety of other functional groups. For instance, the synthesis of various heterocyclic carbohydrazides and their subsequent conversion into oxadiazoles (B1248032) and other related compounds has been reported. mdpi.com

Table 2: Synthesis of Hydrazides and Other Derivatives

Starting Material Reagent(s) Product Reference(s)
Carboxylic Acid Ester Hydrazine Hydrate Carbohydrazide ajgreenchem.com, nih.gov
Carbohydrazide Aromatic Aldehyde Schiff Base researchgate.net
Carbohydrazide --- 1,3,4-Oxadiazole, Pyrazole nih.gov

Functionalization of the 2,7-Naphthyridine Scaffold in Relevant Derivatives

Beyond derivatization of the carboxylic acid, the 2,7-naphthyridine core itself can be functionalized to further modify the properties of the molecule.

Nucleophilic and Electrophilic Substitution Reactions on the Naphthyridine Core

The 2,7-naphthyridine ring system, being electron-deficient due to the presence of two nitrogen atoms, is generally more susceptible to nucleophilic aromatic substitution (SNAr) than electrophilic aromatic substitution (SEAr). wikipedia.orgwikipedia.org

Nucleophilic Substitution: Nucleophilic substitution reactions on the naphthyridine ring are a powerful tool for introducing various functional groups. researchgate.net These reactions typically occur at positions activated by electron-withdrawing groups and where a good leaving group, such as a halogen, is present. wikipedia.orgmasterorganicchemistry.com The reactivity of pyridines and by extension, naphthyridines, towards nucleophiles is enhanced, especially at the ortho and para positions to the nitrogen atoms. wikipedia.org For example, the displacement of a chloro group on a naphthyridine ring by an amine is a common synthetic strategy. mdpi.com The reaction of 7-benzyl-3-chloro-1-(3,5-dimethyl-1H-pyrazol-1-yl)-2,7-naphthyridine with various nucleophiles has been investigated, leading to substitution at different positions. researchgate.net

Electrophilic Substitution: Electrophilic aromatic substitution on the pyridine ring, and consequently on the naphthyridine ring, is generally difficult due to the deactivating effect of the nitrogen atom. wikipedia.orgwikipedia.org The nitrogen atom can also be protonated or coordinate to a Lewis acid catalyst, further deactivating the ring. wikipedia.org However, under specific conditions and with activating substituents present on the ring, electrophilic substitutions can occur. science.gov For polynuclear aromatic hydrocarbons like naphthalene, electrophilic substitution is a known reaction, with substitution patterns depending on the reaction conditions. libretexts.org While direct electrophilic substitution on the 2,7-naphthyridine core is less common, functionalization can sometimes be achieved through multi-step sequences.

Oxidation and Reduction Pathways of the Naphthyridine Ring and Substituents

The chemical behavior of the 2,7-naphthyridine ring, an electron-deficient system, is significantly influenced by oxidation and reduction reactions. These transformations can target the nitrogen atoms of the core ring system or its various substituents.

Oxidation: The nitrogen atoms in the 2,7-naphthyridine ring can be oxidized to form N-oxides. This is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). libretexts.org The resulting N-oxides are valuable intermediates, as the N-oxide group can activate the ring for subsequent nucleophilic substitution reactions or be removed to regenerate the parent heterocycle.

Reduction of the Heterocyclic Core: The aromatic rings of the 2,7-naphthyridine system can be reduced under various conditions. Catalytic hydrogenation is a common method for this transformation. Depending on the catalyst and reaction conditions, partial or full reduction of the heterocyclic core can be achieved. For instance, using catalysts like Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C) under hydrogen pressure can lead to the formation of tetrahydro- or hexahydro-2,7-naphthyridine derivatives. tue.nlresearchgate.net The choice of catalyst can be critical for chemoselectivity, especially when other reducible functional groups are present. organic-chemistry.orgnih.gov For example, using diphenylsulfide as a catalyst poison with Pd/C allows for the selective hydrogenation of alkenes and alkynes without affecting other groups like benzyl (B1604629) esters or N-Cbz protecting groups. nih.gov

Reduction of Substituents: Substituents on the 2,7-naphthyridine ring can also be selectively reduced. The reduction of a nitro group to an amine is a particularly important transformation in medicinal chemistry. This conversion can be accomplished using several methods, including catalytic hydrogenation with catalysts like Pd/C or Raney nickel. wikipedia.orgcommonorganicchemistry.comresearchgate.net Other reagents such as iron powder in acidic media, zinc, or tin(II) chloride also provide mild and effective conditions for nitro group reduction, often with good tolerance for other functional groups like esters. commonorganicchemistry.comd-nb.info The resulting amino group serves as a versatile handle for further diversification of the molecule. nih.gov

TransformationReagent/CatalystProduct Type
N-Oxidationm-CPBA2,7-Naphthyridine N-oxide
Ring HydrogenationH₂, Pd/C or PtO₂Tetrahydro/Hexahydro-2,7-naphthyridine
Nitro Group ReductionH₂, Pd/C or Raney NiAmino-2,7-naphthyridine
Nitro Group ReductionFe/acid or SnCl₂Amino-2,7-naphthyridine

Rearrangement Reactions Involving 2,7-Naphthyridine Derivatives (e.g., Smiles Rearrangement)

Rearrangement reactions provide powerful tools for skeletal transformations in heterocyclic chemistry. The Smiles rearrangement, an intramolecular nucleophilic aromatic substitution, has been successfully applied to the 2,7-naphthyridine series, enabling access to novel derivatives. nih.gov

The Smiles rearrangement generally involves a molecule with two aromatic rings separated by a linker, where one ring is electron-deficient and the other has a nucleophilic group. In the context of 2,7-naphthyridines, this rearrangement has been observed as a novel and efficient method for the synthesis of 1-amino-3-oxo-2,7-naphthyridines. researchgate.netmdpi.com The process typically starts with a 1-amino-3-chloro-2,7-naphthyridine derivative, which is first reacted with a nucleophile like 2-mercaptoethanol to form a thioether intermediate. nih.gov This intermediate, under basic conditions (e.g., sodium hydroxide in ethanol), undergoes the Smiles rearrangement to yield the corresponding 1-amino-3-oxo-2,7-naphthyridine in high yields. mdpi.com

Interestingly, the cyclization of certain alkoxyacetamide derivatives of 2,7-naphthyridine can proceed through two competing pathways: the expected formation of furo[2,3-c]-2,7-naphthyridines and an "unexpected" Smiles-type rearrangement that leads to 1,3-diamino-2,7-naphthyridines. researchgate.net The outcome of these reactions can be influenced by steric factors, such as the nature of the substituent at the 7th position of the naphthyridine ring and the type of amine present at the 1st position. researchgate.netnih.gov For 1-amino-3-oxo-2,7-naphthyridines, the rearrangement has been found to occur more rapidly and appears to be less affected by the nature of alkyl and cyclic amine groups. researchgate.net

Starting Material ClassKey IntermediateRearrangement Product
1-Amino-3-chloro-2,7-naphthyridines1-Amino-3-[(2-hydroxyethyl)thio]-2,7-naphthyridines1-Amino-3-oxo-2,7-naphthyridines
Alkoxyacetamide derivatives of 2,7-naphthyridineN/A (Direct Cyclization)1,3-Diamino-2,7-naphthyridines

Metal-Catalyzed Coupling Reactions for Introducing Diverse Substituents

Metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic cores like 2,7-naphthyridine, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.commdpi.com These reactions typically involve a palladium catalyst and enable the introduction of a wide array of substituents onto the naphthyridine ring, provided a suitable handle like a halogen atom is present.

Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling an organoboron compound with a halide. For naphthyridine derivatives, this allows for the introduction of aryl or vinyl groups. mdpi.comacs.org The reaction is often challenged by the propensity of aza-aryl boron reagents to undergo proto-deboronation, a phenomenon known as the "2-pyridyl problem". acs.org However, the development of specialized sulfinate and sulfone reagents has provided effective alternatives for coupling with aza-aromatics. acs.org

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgrsc.org It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. organic-chemistry.orgsoton.ac.uk This method is highly effective for introducing alkynyl substituents onto the 2,7-naphthyridine scaffold, which can then serve as versatile handles for further transformations. nih.govnih.gov

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene using a palladium catalyst and a base to create a more substituted alkene. organic-chemistry.orgwikipedia.orgyoutube.com This provides a direct method for the vinylation of the 2,7-naphthyridine ring. The reaction conditions are generally tolerant of a wide range of functional groups. libretexts.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds. organic-chemistry.org It allows for the direct amination of aryl halides, enabling the introduction of primary or secondary amines onto the 2,7-naphthyridine core. diva-portal.orgsci-hub.se This is particularly valuable for synthesizing derivatives with diverse amine functionalities, which are common in pharmacologically active molecules.

Coupling ReactionBond FormedKey ReactantsTypical Catalyst System
Suzuki-MiyauraC(sp²)–C(sp²)Halo-naphthyridine + Organoboron reagentPd(0) complex + Base
SonogashiraC(sp²)–C(sp)Halo-naphthyridine + Terminal alkynePd(0) complex + Cu(I) salt + Base
HeckC(sp²)–C(sp²)Halo-naphthyridine + AlkenePd(0) complex + Base
Buchwald-HartwigC(sp²)–NHalo-naphthyridine + AminePd(0) complex + Ligand + Base

Spectroscopic and Structural Elucidation of 2,7 Naphthyridine 4 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2,7-naphthyridine (B1199556) derivatives. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR: In ¹H NMR spectra of 2,7-naphthyridine derivatives, the chemical shifts of the ring protons are influenced by the substituents on the naphthyridine core. mdpi.com The acidic proton of the carboxylic acid group is typically observed as a broad singlet in the downfield region of the spectrum, around 10–13 ppm. princeton.edulibretexts.org Protons on carbons adjacent to the carboxylic acid group typically resonate in the 2-3 ppm range. libretexts.org

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid group in 2,7-naphthyridine derivatives is characteristically deshielded and appears in the range of 160-180 ppm. libretexts.orglibretexts.org This is slightly upfield compared to the carbonyl carbons of aldehydes and ketones due to the electron-donating effect of the adjacent oxygen atom. libretexts.org The chemical shifts of the carbon atoms in the naphthyridine rings are also diagnostic and can be used to confirm the substitution pattern. mdpi.com

A method for calculating the expected chemical shifts for both ¹H and ¹³C NMR spectra of substituted 2,7-naphthyridine derivatives has been developed, allowing for a comparison between experimental and predicted values to aid in structure confirmation. mdpi.com

Interactive Data Table: Representative NMR Data for Naphthyridine Carboxylic Acid Derivatives

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
2,7-Dimethoxy-1,8-naphthyridine-4-carboxylic acid---
4-Hydroxy-8-methyl-1-oxo-6-phenyl-1,2-dihydro-2,7-naphthyridine-3-carboxylic acid hydrazide-Confirmed by spectraConfirmed by spectra nih.gov
Nalidixic acid (1-Ethyl-7-methyl-1,8-naphthyridine-3-carboxylic acid)--- wikipedia.org
Gemifloxacin--- wikipedia.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For 2,7-naphthyridine-4-carboxylic acid, the IR spectrum is characterized by several key absorption bands.

The most prominent feature is the broad O-H stretching vibration of the carboxylic acid group, which typically appears in the region of 3300-2500 cm⁻¹. orgchemboulder.com This broadness is a result of hydrogen bonding between carboxylic acid molecules, often forming dimers. orgchemboulder.com The C=O stretching vibration of the carbonyl group in the carboxylic acid gives rise to a strong, sharp absorption band typically between 1760 and 1690 cm⁻¹. orgchemboulder.com The exact position can be influenced by factors such as conjugation and dimerization. orgchemboulder.com

Additionally, the C-O stretching vibration of the carboxylic acid is observed in the 1320-1210 cm⁻¹ region. orgchemboulder.com The IR spectra of these compounds will also show characteristic absorptions for the C-H bonds of the aromatic naphthyridine ring. researchgate.net The structures of various 2,7-naphthyridine derivatives have been confirmed using IR spectroscopy. nih.gov

Interactive Data Table: Characteristic IR Absorption Frequencies for Carboxylic Acids

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H Stretch3300-2500Strong, Broad
CarbonylC=O Stretch1760-1690Strong
Carboxylic AcidC-O Stretch1320-1210Medium
Carboxylic AcidO-H Bend1440-1395 and 950-910Medium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which can provide further structural information. In the mass spectra of 2,7-naphthyridine derivatives, the initial fragmentation often occurs at the substituent level. mdpi.com

For carboxylic acid derivatives, a common fragmentation pathway involves the cleavage of the C-C bond adjacent to the carbonyl group, leading to the loss of the COOH group (a loss of 45 mass units) or the OH group (a loss of 17 mass units). libretexts.org The fragmentation of the 2,7-naphthyridine ring itself can lead to the loss of molecules like HCN and C₂H₂, resulting in characteristic fragments with m/z values of 104, 103, 77, 76, and 50. mdpi.com

Chemical ionization (CI) mass spectrometry, using a reagent gas like isobutane, can be used to obtain a strong signal for the protonated molecule [M+H]⁺, which helps in the unambiguous determination of the molecular weight. mdpi.com The structures of various new 2,7-naphthyridine derivatives have been confirmed by mass spectrometry. nih.gov

X-ray Crystallography for Absolute Stereochemistry and Conformation

For 2,7-naphthyridine derivatives, single-crystal X-ray diffraction analysis can confirm the planar structure of the naphthyridine core and the precise arrangement of the substituents in the crystal lattice. beilstein-journals.orgmdpi.com For instance, the crystal structure of a derivative, 4-Amino-5-indolyl-1,2,4-triazole-3-thione, was solved and refined, providing detailed information about its molecular geometry. mdpi.com While X-ray crystallography is a powerful tool, a significant limitation is its inability to directly visualize hydrogen atoms due to their low scattering factor. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the percentage composition of elements (primarily carbon, hydrogen, and nitrogen) in a compound. This data is used to determine the empirical formula of the compound, which can then be compared with the molecular formula derived from mass spectrometry.

The structures of newly synthesized 2,7-naphthyridine derivatives are routinely confirmed by elemental analysis, ensuring that the experimentally determined elemental composition matches the calculated values for the proposed structure. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy orbital to a higher energy orbital.

Carboxylic acids that are not in conjugation with other chromophores typically have an absorption maximum (λmax) at around 210 nm, which is often too low to be of significant practical use for structural elucidation. libretexts.org However, the naphthyridine ring system is aromatic and will exhibit characteristic π to π* transitions. The presence of the carboxylic acid group and other substituents can influence the position and intensity of these absorption bands. masterorganicchemistry.com For instance, the electronic spectra of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid have been analyzed in different solvents. worldscientific.com Generally, molecules containing a C=O group can also exhibit a weak n to π* transition at longer wavelengths, typically in the range of 270-300 nm. masterorganicchemistry.com

Computational Chemistry and in Silico Studies of 2,7 Naphthyridine 4 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of 2,7-Naphthyridine-4-carboxylic acid.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing a basis set such as B3LYP/6-311G(d,p), are used to determine the most stable three-dimensional arrangement of its atoms, known as the optimized molecular geometry. These calculations provide precise bond lengths, bond angles, and dihedral angles. The electronic structure, detailing the distribution of electrons within the molecule, is also determined, which is fundamental to understanding its chemical behavior.

Table 1: Representative Optimized Geometrical Parameters of this compound (Illustrative)

ParameterBond/AngleCalculated Value (Illustrative)
Bond LengthC4-C(OOH)1.48 Å
C=O1.22 Å
O-H0.97 Å
N2-C11.34 Å
N7-C81.33 Å
Bond AngleC3-C4-C(OOH)120.5°
O=C-O123.0°
Dihedral AngleC5-C4a-C4-C(OOH)179.8°

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations.

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map provides a visual representation of the charge distribution. For this compound, the MEP analysis typically reveals negative potential regions (red and yellow) around the nitrogen atoms of the naphthyridine core and the oxygen atoms of the carboxylic acid group, indicating their susceptibility to electrophilic attack. Conversely, positive potential regions (blue) are generally located around the hydrogen atoms, suggesting sites for nucleophilic attack. This analysis is crucial for understanding intermolecular interactions, including hydrogen bonding.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. thaiscience.info A smaller HOMO-LUMO gap suggests higher reactivity. thaiscience.info For this compound, the HOMO is typically localized over the electron-rich naphthyridine ring, while the LUMO may be distributed over the carboxylic acid group and the heterocyclic system.

Time-Dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption spectra, providing insights into the molecule's electronic excitation properties and its potential applications in optical materials.

Table 2: Representative HOMO-LUMO Energy Values for this compound (Illustrative)

ParameterEnergy (eV) (Illustrative)
HOMO Energy-6.5
LUMO Energy-2.1
HOMO-LUMO Gap (ΔE)4.4

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations.

Theoretical vibrational frequency calculations using DFT can predict the infrared (IR) and Raman spectra of this compound. These calculated frequencies, after appropriate scaling to correct for anharmonicity and basis set deficiencies, can be correlated with experimental spectra to provide a detailed assignment of the vibrational modes. nih.govacs.org This analysis helps in identifying the characteristic vibrational signatures of the functional groups, such as the C=O stretching of the carboxylic acid and the C-N stretching modes of the naphthyridine ring. nih.gov

Table 3: Representative Calculated and Experimental Vibrational Frequencies for this compound (Illustrative)

Vibrational ModeCalculated Frequency (cm⁻¹) (Illustrative)Experimental Frequency (cm⁻¹) (Illustrative)Assignment
ν(O-H)34503400-2500 (broad)O-H stretch (carboxylic acid dimer)
ν(C=O)17201705C=O stretch (carboxylic acid)
ν(C=N)16101600C=N stretch (naphthyridine ring)
ν(C-O)13001290C-O stretch (carboxylic acid)

Note: The values in this table are illustrative and represent typical data obtained from vibrational frequency calculations and experimental spectroscopy.

Molecular Docking Studies of this compound Derivatives with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target.

Molecular docking studies with derivatives of this compound can be performed to explore their potential as inhibitors of various biological targets, such as kinases, polymerases, or other enzymes implicated in disease. researchgate.netnih.gov These studies predict how the ligand fits into the active site of the protein and identify the key intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex. nih.gov For instance, the carboxylic acid group can act as a hydrogen bond donor and acceptor, while the naphthyridine ring can engage in π-π stacking interactions with aromatic amino acid residues in the active site. The results of docking studies are often expressed as a docking score, which estimates the binding affinity. These predictions are invaluable for prioritizing compounds for synthesis and experimental testing. nih.govsemanticscholar.org

Table 4: Representative Molecular Docking Results for a this compound Derivative with a Hypothetical Kinase Target (Illustrative)

ParameterValue/Residues Involved (Illustrative)
Docking Score (kcal/mol)-8.5
Hydrogen Bond InteractionsGLU85, LYS33, ASP145
Hydrophobic InteractionsLEU25, VAL31, ILE83
π-π Stacking InteractionsPHE84

Note: The data in this table is illustrative and represents typical outputs from molecular docking studies.

Identification of Key Binding Residues and Hotspots

While specific molecular docking studies for this compound are not extensively detailed in publicly available literature, analysis of closely related naphthyridine derivatives provides a strong indication of its likely binding modes and interactions. Naphthyridine cores are well-known pharmacophores that target enzymes like DNA gyrase and topoisomerase, which are crucial for bacterial and cancer cell replication. mdpi.comnih.gov

Molecular docking simulations of analogous 1,8-naphthyridine (B1210474) derivatives against bacterial DNA gyrase have shown that the carboxylic acid group is essential for binding. mdpi.com It typically forms key hydrogen bonds and electrostatic interactions with amino acid residues in the enzyme's active site, such as serine and arginine, as well as with co-crystallized water molecules and magnesium ions that mediate the interaction with the DNA. The planar naphthyridine ring system facilitates intercalation between DNA base pairs.

In studies of 1,8-naphthyridine analogues targeting the InhA enzyme of Mycobacterium tuberculosis, docking analyses revealed hydrogen bonding interactions with residues like TYR-158 and aromatic bonding with PRO-156. rsc.org Similarly, when targeting topoisomerase II in cancer cells, derivatives of 1,8-naphthyridine have been shown to intercalate with the DNA segment of the enzyme, forming multiple hydrogen bonds with amino acid residues at the binding site. researchgate.net These findings suggest that the this compound scaffold likely engages in similar interactions, with the nitrogen atoms and the carboxylic acid group being critical for orienting the molecule within the target's binding pocket and establishing key stabilizing contacts.

Table 1: Potential Key Binding Interactions for Naphthyridine Scaffolds

Target EnzymeInteracting Residues/ComponentsType of InteractionReference
Bacterial DNA GyraseSerine, Arginine, DNA Bases, Mg2+Hydrogen Bonding, Electrostatic, Intercalation mdpi.com
Topoisomerase IIDNA Bases (e.g., Dc9)Intercalation, Hydrogen Bonding researchgate.net
Mtb InhATYR-158, PRO-156, GLY-104Hydrogen Bonding, Aromatic Bonding, Halogen Bonding rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This allows for the prediction of activity for newly designed analogs and provides insights into the structural features that are critical for potency.

For naphthyridine derivatives, 3D-QSAR studies using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.gov These models help to visualize the impact of different physicochemical properties (steric, electrostatic, hydrophobic, hydrogen bond donor, and acceptor fields) on the biological activity.

A study on the cytotoxicity of naphthyridine derivatives against various cancer cell lines developed highly predictive CoMSIA models. nih.gov The results indicated that for potent cytotoxic activity, specific substitutions are favored. For instance, the models highlighted that the C-1 NH and C-4 carbonyl groups of the naphthyridine ring were important for activity across all tested cell lines. nih.gov Favorable regions for hydrogen bond donors were identified near the C-1 NH group, while favorable regions for negative charges were found near the C-4 carbonyl group. nih.gov

These QSAR models serve as a valuable guide for the rational design of new this compound analogs. By modifying the scaffold based on the contour maps generated from these models, it is possible to enhance target affinity and selectivity. For example, adding bulky substituents in sterically favored regions or electron-withdrawing groups in electrostatically favored areas could lead to more potent compounds.

Table 2: Key QSAR Descriptors and Their Influence on the Activity of Naphthyridine Derivatives

QSAR ModelFieldFavorable ContributionUnfavorable ContributionReference
CoMSIA (HeLa cells)HydrophobicN/ARegions near C-2 naphthyl ring nih.gov
CoMSIA (HeLa cells)H-Bond DonorNear C-1 NH of naphthyridineNear 7'-position of naphthyl ring nih.gov
CoMSIA (HL-60 cells)ElectrostaticPositive charge near C-1 NHNegative charge near C-4 carbonyl nih.gov
CoMSIA (PC-3 cells)ElectrostaticPositive charge near C-1 NHNegative charge at C-7 CH3 nih.gov

In Silico Prediction of Biological Activities (e.g., PASS Software)

In silico tools that predict the biological activity spectrum of a compound based on its structure are invaluable for identifying new therapeutic applications and potential side effects early in the drug discovery process. The Prediction of Activity Spectra for Substances (PASS) software is a prominent example of such a tool. way2drug.com It analyzes the structure of a compound and compares it to a large database of biologically active substances to predict a wide range of pharmacological effects and mechanisms of action. way2drug.comway2drug.com

The output of a PASS prediction is given as a list of potential activities with two probability values: Pa (probability to be active) and Pi (probability to be inactive). A high Pa value suggests a high likelihood that the compound exhibits the given activity, which can then be prioritized for experimental validation.

For this compound, a PASS prediction would likely highlight activities consistent with the known pharmacology of the broader naphthyridine class. Given their established roles as antibacterial and anticancer agents, high Pa values for activities such as "DNA gyrase inhibitor," "Topoisomerase II inhibitor," "Antineoplastic," and "Antibacterial" would be expected. The software was used to predict the antihistaminic activity of new 1,8-naphthyridine-3-carboxylic acid derivatives prior to their synthesis. rsc.org

Table 3: Illustrative PASS Prediction for this compound

Predicted Biological ActivityPa (Probability to be Active)Pi (Probability to be Inactive)
DNA gyrase inhibitor> 0.7< 0.05
Topoisomerase II inhibitor> 0.6< 0.1
Antineoplastic> 0.5< 0.2
Antibacterial> 0.7< 0.05
Anti-inflammatory> 0.4< 0.3
Kinase Inhibitor> 0.3< 0.2
Antiviral> 0.3< 0.3

Note: This table is a hypothetical representation based on the activities of related compounds and serves to illustrate the output of a PASS analysis. Actual values would require submission of the compound's structure to the PASS software.

Structure Activity Relationship Sar Investigations of 2,7 Naphthyridine 4 Carboxylic Acid Derivatives

Impact of Substituents at Key Positions on Biological Potency

While comprehensive SAR studies detailing the systematic substitution at every position of the simple 2,7-naphthyridine-4-carboxylic acid core are not extensively documented in publicly available literature, analysis of more complex derivatives provides valuable insights. The biological activity of these molecules is highly sensitive to the nature and position of various substituents on the naphthyridine ring system.

The carboxylic acid group at the C-4 position is a critical handle for molecular modification, and its derivatization plays a pivotal role in biological activity. Many naturally occurring alkaloids based on this scaffold feature modifications at this position. researchgate.netresearchgate.net

Naturally occurring bioactive compounds such as jasmidine, acanthicifoline, and neozylanicine are all derivatives of this compound. researchgate.net In these molecules, the C-4 carboxylic acid is not present in its free form but has been converted into an ester, carboxamide, or carbonitrile. researchgate.net This suggests that masking the polar carboxylic acid group with more lipophilic or neutral functional groups is a key feature for the biological activity of these natural products.

In synthetic drug discovery programs, this position is frequently used to link the naphthyridine core to other pharmacophoric fragments. For example, in a series of SARS-CoV-2 Mpro inhibitors, the this compound was coupled with a (4-(4-bromo-2-ethylbenzyl)-1,4-diazepan-5-yl)(pyrrolidin-1-yl)methanone fragment via an amide bond to yield potent inhibitors. acs.org This highlights the role of the C-4 carboxyl group as a crucial attachment point for building larger molecules designed to interact with specific biological targets.

Table 1: Examples of C-4 Carboxylic Acid Derivatization in Bioactive Compounds

Parent ScaffoldC-4 Derivative TypeExample Compound ClassSignificanceSource(s)
2,7-Naphthyridine (B1199556)Ester, Carboxamide, CarbonitrileNatural Alkaloids (e.g., Jasmidine, Neozylanicine)Conversion from carboxylic acid is a common feature in active natural products. researchgate.net, researchgate.net
2,7-NaphthyridineAmideSynthetic SARS-CoV-2 Mpro InhibitorsServes as a linker to connect the naphthyridine core to other fragments that occupy enzyme binding pockets. acs.org

In the context of SARS-CoV-2 Mpro inhibitors, X-ray crystallography of a related inhibitor showed that a nitrogen atom in a pyridine (B92270) ring (part of a different scaffold but occupying a similar position) makes a key hydrogen bond interaction with the histidine residue H163 in the S1 pocket of the enzyme. acs.org By analogy, the N-2 or N-7 atom of the 2,7-naphthyridine ring can be hypothesized to act as a hydrogen bond acceptor, anchoring the ligand in the active site of a target protein. The precise role would depend on the specific enzyme architecture and the orientation of the naphthyridine ring within the binding site.

Elucidation of Pharmacophoric Features Essential for Activity

A pharmacophore model describes the essential spatial arrangement of molecular features necessary for biological activity. For 2,7-naphthyridine derivatives, several key pharmacophoric features have been identified through various studies.

A study targeting the DNA gyrase B subunit identified a benzyl-5,6,7,8-tetrahydro-3-morpholino-2,7-naphthyridine moiety as a key component. nih.govacs.org The pharmacophoric elements here include the 2,7-naphthyridine scaffold, a flexible morpholino group, and a benzyl (B1604629) group that occupies a hydrophobic pocket formed by amino acid residues like Val43, Val71, and Ile78. nih.gov

For inhibitors of the SARS-CoV-2 Mpro, the essential features included the central scaffold linked via a C-4 amide to a larger group that occupies the S2 pocket, while another part of the molecule interacts with the S1 pocket. acs.org

Table 2: Summary of Key Pharmacophoric Features for 2,7-Naphthyridine Derivatives

TargetEssential Pharmacophoric FeaturesSource(s)
DNA Gyrase B- 2,7-Naphthyridine core (often reduced)
  • Hydrophobic group (e.g., benzyl) to fit in a hydrophobic pocket
  • Hydrogen bond acceptors/donors (e.g., morpholino group)
  • nih.gov, acs.org
    SARS-CoV-2 Mpro- 2,7-Naphthyridine core as a scaffold
  • Amide linkage at C-4
  • Groups positioned to interact with specific sub-pockets of the enzyme (S1, S2)
  • acs.org
    PDK1- Fused dibenzo[b,h] acs.orgCurrent time information in Bangalore, IN.naphthyridine scaffold
  • Hydrogen bond donor/acceptor sites aligning with key residues (e.g., Leu88, Lys111, Asp223)
  • Carboxamide group at C-2
  • sciencecentral.in

    Correlation of Conformational and Electronic Properties with Observed Biological Responses

    Advanced computational techniques are vital for understanding how the three-dimensional shape (conformation) and electronic charge distribution of a molecule correlate with its biological potency.

    In the search for novel DNA gyrase B inhibitors, a 3D pharmacophore model was constructed based on known ligands. This model, featuring hydrogen bond acceptors, donors, and hydrophobic sites, was used to screen a large database of compounds, successfully identifying novel hits. nih.gov Molecular docking simulations of these hits then revealed their specific binding modes, showing how a benzyl-5,6,7,8-tetrahydro-3-morpholino-2,7-naphthyridine moiety could fit within the enzyme's binding pocket, forming critical hydrophobic interactions. nih.gov

    In a different study targeting the SARS-CoV-2 Mpro, a computational method called WaterMap was employed. acs.org This molecular dynamics-based approach calculates the energy and spatial distribution of water molecules in the binding site, identifying high-energy water molecules that can be displaced by a ligand to improve binding affinity. This type of analysis provides a sophisticated understanding of the thermodynamics of ligand binding that goes beyond simple conformational fit, guiding the design of more potent inhibitors. acs.org Similarly, structure-based pharmacophore models have been developed for related dibenzonaphthyridine scaffolds targeting PDK1, demonstrating the importance of aligning ligand features with specific hydrogen bonding residues in the receptor cavity. sciencecentral.in

    These computational approaches are essential for rational drug design, allowing researchers to predict the activity of new derivatives and prioritize synthetic efforts toward compounds with the highest probability of success.

    Biological Activities and Mechanistic Insights of 2,7 Naphthyridine 4 Carboxylic Acid Derivatives

    Antimicrobial Activity

    The 2,7-naphthyridine (B1199556) core is a key pharmacophore in a variety of antimicrobial agents, demonstrating efficacy against a wide range of bacterial pathogens, including those that have developed resistance to existing drug classes.

    Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

    A primary mechanism by which 2,7-naphthyridine-4-carboxylic acid derivatives exert their antibacterial effects is through the inhibition of essential bacterial enzymes: DNA gyrase and topoisomerase IV. nih.gov These type II topoisomerases are crucial for bacterial DNA replication, transcription, and repair, making them validated targets for antibacterial agents. Current time information in Bangalore, IN.researchgate.net

    Derivatives of this scaffold function as topoisomerase poisons. They stabilize the transient, enzyme-DNA cleavage complex, which leads to double-stranded DNA breaks and ultimately bacterial cell death. researchgate.net This mechanism is shared by the well-established quinolone class of antibiotics, to which some naphthyridine derivatives are structurally related. Current time information in Bangalore, IN. For instance, Enoxacin (B1671340), a fluoroquinolone antibiotic with a 1,8-naphthyridine (B1210474) core, effectively inhibits both DNA gyrase and topoisomerase IV. Current time information in Bangalore, IN. The core structure, including the carboxylic acid moiety, is vital for binding to the enzyme-DNA complex.

    Broad-Spectrum Activity Against Gram-Positive and Gram-Negative Bacteria

    Numerous studies have highlighted the broad-spectrum antibacterial activity of this compound derivatives. These compounds have demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria. For example, certain derivatives have shown potent activity against strains such as Staphylococcus aureus, Bacillus subtilis (Gram-positive), and Escherichia coli, Pseudomonas aeruginosa (Gram-negative). researchgate.net

    The structural modifications on the 2,7-naphthyridine scaffold play a crucial role in modulating the spectrum and potency of antibacterial activity. The introduction of different substituents at various positions of the naphthyridine ring can influence the compounds' ability to penetrate the bacterial cell wall and their affinity for the target enzymes.

    Specific Activity Against Resistant Strains

    A significant area of research has been the development of 2,7-naphthyridine derivatives that are active against drug-resistant bacterial strains. The emergence of resistance to conventional antibiotics has created an urgent need for new therapeutic agents.

    Derivatives of 2,7-naphthyridine have shown promise in this regard. For instance, novel tricyclic fluoroquinolones incorporating a nih.govmdpi.comnih.govtriazolo[3,4-h] nih.govmdpi.comnaphthyridine-7-carboxylic acid scaffold have exhibited potent activity against multi-drug resistant Escherichia coli. acs.org One particular compound from this series demonstrated a 30-fold increase in potency compared to ciprofloxacin (B1669076) against a resistant E. coli strain. acs.org This suggests that the unique structural features of these naphthyridine derivatives may help overcome existing resistance mechanisms.

    Antitubercular Activity

    Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health challenge, with multi-drug resistant strains posing a significant threat. Research into new antitubercular agents has identified 2,7-naphthyridine derivatives as a promising area of investigation.

    Novel benzothiazolo[3,2-a]-1,8-naphthyridine-6-carboxylic acid derivatives have been synthesized and evaluated for their activity against M. tuberculosis. One of the most potent compounds in this series, 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-3-nitro-5,12-dihydro-5-oxobenzothiazolo[3,2-a]-1,8-naphthyridine-6-carboxylic acid, displayed remarkable in vitro activity against both the standard H37Rv strain and a multi-drug resistant strain of M. tuberculosis. mdpi.com This compound was found to be significantly more potent than the existing anti-TB drugs, gatifloxacin (B573) and isoniazid, against the resistant strain. mdpi.com

    Anticancer and Antiproliferative Activities

    In addition to their antimicrobial properties, derivatives of this compound have emerged as a promising class of compounds for cancer therapy. mdpi.comnih.gov Their mechanism of action in this context is often linked to the inhibition of key signaling pathways that are dysregulated in cancer cells.

    The cytotoxic and antitumor activities of 2,7-naphthyridine derivatives have been demonstrated in various cancer cell lines. mdpi.com For instance, new derivatives of 2,7-naphthyridine-3-carboxylic acid have been synthesized and screened for their in vitro antiproliferative activity against a panel of 60 human tumor cell lines by the National Cancer Institute (NCI). nih.gov

    Inhibition of Specific Kinases (e.g., c-Kit, VEGFR-2, EGFR)

    A key mechanism underlying the anticancer effects of many 2,7-naphthyridine derivatives is their ability to inhibit specific protein kinases that are critical for tumor growth, proliferation, and survival.

    c-Kit and VEGFR-2 Inhibition: Recent research has led to the discovery of 8-amino-substituted 2-phenyl-2,7-naphthyridinone derivatives as potent inhibitors of both c-Kit and VEGFR-2 kinases. The c-Kit receptor tyrosine kinase is a known oncogenic driver in certain cancers, such as gastrointestinal stromal tumors (GIST). Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients and oxygen. mdpi.comacs.org Dual inhibition of these kinases is a promising strategy for cancer treatment.

    EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another important target in cancer therapy, particularly in non-small cell lung cancer and other epithelial tumors. While research on 4-anilino nih.gov and nih.govmdpi.com naphthyridine-3-carbonitriles has shown that the 1,7-naphthyridine (B1217170) core can retain high potency for EGFR inhibition, the 1,8-naphthyridine core is significantly less active. nih.gov This highlights the importance of the specific naphthyridine isomer in determining kinase inhibitory activity. Although this study did not focus on the this compound scaffold specifically, it provides valuable insights into the structure-activity relationships of naphthyridine-based kinase inhibitors.

    Antimitotic Effects and Topoisomerase Inhibition

    While much of the research on the anticancer properties of naphthyridines has focused on other isomers, some derivatives of the 2,7-naphthyridine scaffold have demonstrated notable antitumor activity. researchgate.netnih.gov The mechanism of action for some naphthyridine compounds involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and cell division, leading to antimitotic effects. nih.gov For instance, certain naphthyridine derivatives have been found to display potent anticancer activity by inhibiting topoisomerase II. nih.gov

    Research into 2,7-naphthyridine-3-carboxylic acid hydrazide derivatives, which are structurally related to the 4-carboxylic acid derivatives, has provided insights into their antiproliferative effects. nih.gov In one study, a series of Schiff's bases derived from 4-hydroxy-8-methyl-1-oxo-6-phenyl-1,2-dihydro-2,7-naphthyridine-3-carboxylic acid hydrazide were synthesized and evaluated for their antitumor activities. nih.gov Several of these compounds were selected by the National Cancer Institute (NCI) for in vitro screening against a panel of 60 different human tumor cell lines, with the Schiff's bases proving to be the most active. nih.gov

    Another study focused on novel derivatives of 2,7-naphthyridine-3-carboxylic acid, where Schiff's bases were produced from hydrazides. researchgate.net Eighteen of these newly synthesized compounds were screened by the NCI, with the most active compound showing particular sensitivity towards central nervous system cancer cell lines. researchgate.net Although these studies are on the 3-carboxylic acid derivatives, they suggest that the 2,7-naphthyridine core is a viable scaffold for developing agents with antimitotic and potential topoisomerase-inhibiting properties.

    Table 1: Antitumor Screening of Selected 2,7-Naphthyridine-3-carboxylic Acid Derivatives

    Compound Type Key Intermediate Screening Program Outcome
    Schiff's bases 4-Hydroxy-8-methyl-1-oxo-6-phenyl-1,2-dihydro-2,7-naphthyridine-3-carboxylic acid hydrazide NCI 60 human tumor cell line screen Most active among the synthesized derivatives. nih.gov
    Schiff's bases Hydrazides of 2,7-naphthyridine-3-carboxylic acid esters NCI 60 human tumor cell line screen Most sensitive towards central nervous system cancer. researchgate.net

    Mechanisms of Action in Tumor Cell Lines

    The precise mechanisms of action for this compound derivatives in tumor cell lines are not extensively detailed in the available literature. However, drawing parallels from other naphthyridine compounds, the antitumor effects likely involve the induction of cell cycle arrest and apoptosis. nih.govnih.gov The inhibition of topoisomerases, as mentioned previously, is a key mechanism that leads to permanent DNA strand disruption, ultimately triggering programmed cell death. nih.gov

    For example, aaptamine, a naturally occurring 2,7-naphthyridine derivative, has been shown to induce G1 cell cycle arrest in non-small cell lung cancer cell lines. This was accompanied by a reduction in the levels of cyclin-dependent kinases (CDK2 and CDK4) and cyclins D1 and E, which are crucial for cell cycle progression.

    In studies involving 2,7-naphthyridine-3-carboxylic acid hydrazide derivatives, antiproliferative screening has confirmed their cytotoxic effects on various tumor cell lines. nih.gov The evaluation by the NCI of these compounds against a wide array of human tumor cell lines indicates a broad spectrum of activity, though the specific molecular interactions and downstream signaling pathways are yet to be fully elucidated. nih.govresearchgate.net One of the synthesized 2,7-naphthyridine derivatives exhibited cytostatic activity in vitro, suggesting it inhibits tumor cell proliferation. researchgate.net

    Anti-inflammatory Activity

    While the broader class of naphthyridine derivatives has been reported to possess anti-inflammatory properties, specific studies focusing on this compound derivatives are limited in the public domain. nih.govtandfonline.commdpi.com The anti-inflammatory activity of some heterocyclic compounds is attributed to the inhibition of enzymes like cyclooxygenase (COX). irispublishers.com However, detailed investigations into the anti-inflammatory potential and mechanisms of this compound and its analogues are not extensively documented.

    Antiviral Activity

    The antiviral potential of naphthyridine derivatives has been noted, with some analogues showing activity against viruses such as human cytomegalovirus (HCMV) and human immunodeficiency virus (HIV). researchgate.netnih.govdntb.gov.ua For instance, a series of 1,6-naphthyridine (B1220473) derivatives were found to be potent against HCMV. nih.govdntb.gov.ua However, there is a lack of specific research on the antiviral activity of this compound derivatives. Further investigation is required to determine if this particular scaffold holds promise for the development of antiviral agents.

    Antihistaminic Activity

    Certain nitrogen-containing heterocyclic compounds have been explored for their antihistaminic effects. nih.gov For example, derivatives of 1,8-naphthyridine-3-carboxylic acid have been designed and evaluated for their in vivo antihistaminic activity, with some compounds showing a promising bronchorelaxant effect. nih.gov Despite this, there is no specific information available in the current literature regarding the antihistaminic properties of this compound derivatives.

    Molecular Targets and Pathways of Action

    The biological effects of this compound derivatives can be understood through their interactions with key biological macromolecules and their subsequent influence on cellular pathways.

    Interaction with Enzymes: As detailed previously, derivatives based on the naphthyridine scaffold have shown direct interactions with specific enzymes.

    DHODH: A 1,7-naphthyridine derivative forms a specific hydrogen bond with the tyrosine residue Y356 within the active site of dihydroorotate (B8406146) dehydrogenase. nih.govnih.gov

    PDE4: Naphthyridinone-based inhibitors target the metal-binding and solvent-filled pockets of phosphodiesterase 4. nih.gov

    Interaction with DNA: The planar aromatic structure of the naphthyridine ring system makes it a candidate for interaction with nucleic acids. The first-generation quinolone antibiotic, nalidixic acid (a 1,8-naphthyridine-3-carboxylic acid), functions by selectively inhibiting the A subunit of bacterial DNA gyrase, an enzyme critical for DNA replication. mdpi.comnih.gov Other fluoroquinolone derivatives based on the 1,8-naphthyridine core, such as enoxacin and trovafloxacin, also target bacterial DNA synthesis by inhibiting DNA gyrase and topoisomerase IV. mdpi.com

    Furthermore, studies on 2-amino-1,8-naphthyridine dimers have shown that these molecules can bind to and stabilize DNA duplexes, with a preference for cytosine-rich sequences. nih.gov The binding is influenced by the ability of the naphthyridine ring nitrogen to become protonated at near-neutral pH, creating a hydrogen-bonding pattern complementary to cytosine. nih.gov These findings suggest that this compound derivatives could also interact with DNA, potentially through groove binding or intercalation, thereby interfering with DNA processes. nih.govnih.gov

    The interaction of this compound derivatives with their molecular targets leads to the modulation of critical cellular pathways.

    Pyrimidine (B1678525) Biosynthesis Pathway: By inhibiting DHODH, these compounds can directly disrupt the de novo synthesis of pyrimidines. nih.gov This pathway is fundamental for the production of building blocks for DNA and RNA, and its inhibition can halt cell proliferation, which is a key strategy in cancer therapy. nih.gov

    Apoptosis and Cell Cycle Pathways: Research on pyrazolo-naphthyridine derivatives has demonstrated their ability to induce apoptosis (programmed cell death) in cancer cells. nih.gov This pro-apoptotic effect was linked to the generation of reactive oxygen species (ROS), which can trigger cell death mechanisms. nih.gov Additionally, some naphthyridine derivatives have been shown to cause cell cycle arrest, preventing cancer cells from progressing through the division cycle. nih.gov

    cAMP Signaling Pathway: The inhibition of phosphodiesterases, such as PDE4, leads to an increase in intracellular levels of cAMP. lbl.gov cAMP is a crucial second messenger that regulates numerous cellular processes. By modulating cAMP levels, PDE inhibitors can influence inflammatory responses, which is the basis for their use in diseases like asthma and COPD. frontiersin.org

    Applications of 2,7 Naphthyridine 4 Carboxylic Acid in Organic Synthesis and Material Science

    Building Blocks for the Synthesis of More Complex Molecules

    2,7-Naphthyridine-4-carboxylic acid serves as a crucial starting material or intermediate in the synthesis of more elaborate molecules. Its inherent structural features, including the nitrogen-containing bicyclic aromatic core and the reactive carboxylic acid group, make it a valuable scaffold for constructing a diverse array of chemical entities.

    The carboxylic acid functionality allows for a variety of chemical transformations. For instance, it can readily undergo esterification or amidation reactions to introduce different functional groups and build larger molecular frameworks. libretexts.orgnsf.gov These reactions are fundamental in medicinal chemistry for creating libraries of compounds for drug discovery. For example, derivatives of 2,7-naphthyridine-3-carboxylic acid have been synthesized, where the carboxylic acid was converted to a hydrazide, which then served as a key intermediate for creating Schiff bases, 1,3,4-oxadiazoles, and pyrazoles. nih.govresearchgate.net

    Furthermore, the naphthyridine ring system itself can be modified. The nitrogen atoms in the ring influence its reactivity, and various synthetic strategies, such as cyclization and cross-coupling reactions, can be employed to build upon this core structure. nih.gov The synthesis of complex molecules often involves multi-step sequences where the initial framework provided by a molecule like this compound is progressively elaborated. libretexts.org The ability to functionalize both the carboxylic acid group and the naphthyridine ring makes this compound a versatile building block for creating molecules with specific and complex architectures. mdpi.com

    Table 1: Examples of Complex Molecules Synthesized from Naphthyridine Carboxylic Acid Derivatives

    Starting MaterialKey TransformationResulting Complex Molecule ClassReference
    4-Hydroxy-8-methyl-1-oxo-6-phenyl-1,2-dihydro-2,7-naphthyridine-3-carboxylic acid hydrazideReaction with aldehydes/ketonesSchiff bases nih.govresearchgate.net
    4-Hydroxy-8-methyl-1-oxo-6-phenyl-1,2-dihydro-2,7-naphthyridine-3-carboxylic acid hydrazideCyclization with carbon disulfide1,3,4-Oxadiazoles nih.govresearchgate.net
    4-Hydroxy-8-methyl-1-oxo-6-phenyl-1,2-dihydro-2,7-naphthyridine-3-carboxylic acid hydrazideReaction with β-dicarbonyl compoundsPyrazoles nih.govresearchgate.net
    2,7-Naphthyridine-3-carboxylic acid estersHydrolysis, chlorination, aminationVarious functionalized 2,7-naphthyridines researchgate.net

    Ligands in Coordination Chemistry

    The nitrogen atoms within the 2,7-naphthyridine (B1199556) ring and the oxygen atoms of the carboxylate group make this compound an excellent ligand for coordinating with metal ions. Ligands are molecules or ions that donate a pair of electrons to a central metal atom to form a coordination complex. The versatility of carboxylate ligands, in general, allows them to adopt various coordination modes, such as monodentate, bidentate-chelate, and bridging, which is a key reason for their widespread use in coordination chemistry. researchgate.net

    The specific geometry and electronic properties of the 2,7-naphthyridine scaffold can influence the structure and properties of the resulting metal complexes. The ability of the ligand to form stable complexes is crucial for many applications, including the development of new catalysts and materials with interesting magnetic or optical properties. The formation of a stable five- or six-membered ring through chelation with a metal ion is often an entropically favored process. nih.gov

    The coordination of metal ions can be influenced by factors such as the pH of the solution, which can affect the protonation state of the carboxylic acid and the nitrogen atoms in the ring. nih.gov The resulting coordination polymers and metal-organic frameworks (MOFs) can exhibit a wide range of structures, from simple dimers to complex three-dimensional networks. researchgate.net For instance, derivatives of 2,6-di(pyrazol-1-yl)pyridine-4-carboxylic acid have been used to synthesize iron(II) complexes, where the ligand coordinates to the metal center to form [FeL₂][BF₄]₂ salts. mdpi.com

    Catalytic Applications in Various Industrial Processes

    The metal complexes formed with this compound and its derivatives can exhibit catalytic activity. In catalysis, a substance known as a catalyst increases the rate of a chemical reaction without being consumed in the process. The ligand plays a crucial role in tuning the electronic and steric properties of the metal center, thereby influencing its catalytic performance.

    Carboxylic acids and their derivatives are employed in various catalytic processes. researchgate.net For example, metallaphotoredox catalysis has emerged as a powerful tool for the functionalization of carboxylic acids, enabling transformations like alkylation, arylation, and amination. princeton.edu While direct catalytic applications of this compound itself are not extensively documented in the provided search results, the broader class of naphthyridine derivatives has shown promise. For instance, novel ionically tagged magnetic nanoparticles have been used as a reusable catalyst for the synthesis of 2-aryl-quinoline-4-carboxylic acids. acs.org

    The development of efficient and selective catalysts is a major goal in industrial chemistry to make processes more sustainable and economically viable. The tunability of ligands based on the 2,7-naphthyridine framework offers potential for designing new catalysts for a range of organic transformations.

    Development of Novel Materials

    The ability of this compound to act as a building block and a ligand makes it a valuable component in the design and synthesis of novel materials with specific functions. These materials can range from fluorescent dyes to components of organic electronic devices.

    The planar aromatic structure of the naphthyridine ring can facilitate π-π stacking interactions, which are important for the self-assembly of molecules and the formation of ordered structures in materials. The introduction of different substituents onto the naphthyridine core allows for the fine-tuning of the material's electronic and photophysical properties. For instance, novel 2,7-naphthyridine derivatives synthesized from 2-(3,5-diaryl-4H-pyran-4-ylidene)malononitrile have been shown to exhibit phosphorescence and thermally activated delayed fluorescence, which are desirable properties for applications in organic light-emitting diodes (OLEDs). rsc.org

    Furthermore, the coordination of this compound with metal ions can lead to the formation of metal-organic frameworks (MOFs). MOFs are a class of porous materials with high surface areas and tunable pore sizes, making them promising for applications in gas storage, separation, and catalysis. The structure and properties of the MOF are determined by the geometry of the ligand and the coordination preference of the metal ion. researchgate.net The development of new materials based on this versatile scaffold continues to be an active area of research.

    Advanced Methodologies in 2,7 Naphthyridine 4 Carboxylic Acid Research

    High-Throughput Screening and Parallel Synthesis Techniques

    High-throughput screening (HTS) plays a pivotal role in the discovery of biologically active molecules within large compound libraries. In the context of 2,7-naphthyridine (B1199556) derivatives, HTS is instrumental in identifying lead compounds for drug discovery programs. For instance, derivatives of the closely related 2,7-naphthyridine-3-carboxylic acid hydrazide have been subjected to in vitro screening against a panel of 60 different human tumor cell lines by the National Cancer Institute (NCI). nih.gov This large-scale screening identified Schiff bases as being particularly active, demonstrating the power of HTS in quickly assessing the therapeutic potential of a class of compounds. nih.gov The hit rates in such extensive screens are typically low, often below 0.1%, underscoring the necessity of screening vast numbers of compounds to find promising candidates.

    Parallel synthesis is a key enabling technology for HTS, as it allows for the rapid generation of large and diverse libraries of compounds. spirochem.com This technique involves the simultaneous synthesis of a large number of compounds in a spatially separated manner, often in 24- or 96-well plate formats. spirochem.com By employing a common reaction sequence with a variety of building blocks, a multitude of derivatives of a core scaffold like 2,7-naphthyridine-4-carboxylic acid can be produced efficiently. enamine.net This approach is not only crucial for initial hit identification but also for subsequent lead optimization, where systematic structural modifications are required to improve potency and pharmacokinetic properties. spirochem.com The ability to generate hundreds or even thousands of compounds in a short period significantly accelerates the drug discovery process. enamine.net

    Chromatographic Techniques for Purification and Advanced Analysis (e.g., HPLC, CE-MS)

    The purification and analysis of this compound and its derivatives heavily rely on advanced chromatographic techniques. High-performance liquid chromatography (HPLC) is a cornerstone for both the purification of synthesized compounds and their analytical assessment. Reversed-phase HPLC, often using C18 columns, is commonly employed for the separation of carboxylic acids. rsc.orgresearchgate.net The mobile phase typically consists of an aqueous component with an organic modifier like acetonitrile, and an acid such as formic acid to ensure the protonation of the carboxylic acid group, leading to better peak shape and retention. rsc.org

    For more complex analyses and trace-level detection, HPLC is often coupled with mass spectrometry (MS), a technique known as HPLC-MS or LC-MS. This combination provides not only separation based on polarity and size but also mass information, which is invaluable for compound identification and structural elucidation. HPLC-tandem mass spectrometry (HPLC-MS/MS) offers even greater selectivity and sensitivity, making it suitable for the analysis of these compounds in complex biological matrices. rsc.orgresearchgate.net Derivatization of the carboxylic acid group can sometimes be employed to enhance ionization efficiency in the mass spectrometer and improve chromatographic behavior. nih.gov

    Capillary electrophoresis (CE) coupled with mass spectrometry (CE-MS) is another powerful technique for the analysis of charged species like carboxylic acids. CE offers high separation efficiency and can be a complementary technique to HPLC. For the analysis of carboxylic acids, derivatization with a positively charged tag can be used to improve their detection in the positive ion mode of the mass spectrometer, enhancing sensitivity and overcoming issues with the analysis of anions.

    Microwave-Assisted and Continuous Flow Synthesis Approaches

    Modern synthetic chemistry increasingly utilizes enabling technologies like microwave irradiation and continuous flow synthesis to accelerate reaction rates, improve yields, and enhance safety and scalability. Microwave-assisted synthesis has been effectively used for the preparation of various naphthyridine derivatives. This technique utilizes microwave energy to rapidly heat the reaction mixture, often leading to dramatically reduced reaction times compared to conventional heating.

    Continuous flow synthesis offers several advantages over traditional batch processing, including improved heat and mass transfer, precise control over reaction parameters, and enhanced safety when dealing with hazardous reagents or exothermic reactions. nih.gov This methodology is particularly well-suited for the large-scale production of active pharmaceutical ingredients (APIs). The synthesis of related heterocyclic systems, such as benzo[h]-1,6-naphthyridine-5(6H)-ones, has been successfully demonstrated using continuous flow photochemistry, highlighting the potential of this technology for the synthesis of diverse naphthyridine cores. rsc.org The modular nature of flow chemistry setups allows for the integration of multiple reaction steps, in-line purification, and real-time analysis, creating highly efficient and automated synthetic workflows. mdpi.com

    Utilization of Novel Catalytic Systems (e.g., Palladium Catalysis, Organocatalysis)

    The construction of the 2,7-naphthyridine scaffold and its derivatives often relies on the use of advanced catalytic systems. Palladium catalysis is a cornerstone of modern organic synthesis and has been employed in the synthesis of related heterocyclic systems. For example, a novel Heck lactamization reaction has been utilized for the rapid synthesis of a naphthyridinone core, a key intermediate for a p38 kinase inhibitor. nih.gov

    Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful and environmentally friendly alternative to metal-based catalysis. In the synthesis of related polycyclic nitrogen-containing heterocycles, organocatalytic methods have been successfully applied. For instance, the synthesis of benzo[f] nih.govnih.govnaphthyridines has been achieved through a cascade process involving an intramolecular aza-Diels-Alder cycloaddition, demonstrating the utility of organocatalysis in constructing complex heterocyclic frameworks. nih.gov

    Magnetic Nanoparticle-Assisted Synthesis and Derivatization

    In the quest for more sustainable and efficient synthetic methods, heterogeneous catalysis using magnetic nanoparticles has gained significant attention. These catalysts offer the advantage of easy separation from the reaction mixture using an external magnetic field, allowing for simple purification and catalyst recycling. nih.gov This approach aligns with the principles of green chemistry by minimizing waste.

    Magnetic nanoparticles can be functionalized with various catalytic species, including acidic or basic groups, or metal catalysts. These functionalized nanoparticles have been successfully employed in the synthesis of a wide range of nitrogen-containing heterocycles, such as pyrazoles and pyrimidines. nih.govnih.gov For example, Fe3O4 nanoparticles have been used as a catalyst for the synthesis of diverse N-heterocycles. nih.gov The high surface area of nanoparticles provides a large number of active sites, contributing to their catalytic efficiency. rsc.org While a specific application for the synthesis of this compound has not been detailed, the successful use of magnetic nanocatalysts in the synthesis of other nitrogen heterocycles suggests its potential applicability in this area. tandfonline.com

    Emerging Research Directions and Future Prospects for 2,7 Naphthyridine 4 Carboxylic Acid

    Design and Synthesis of New Therapeutic Agents Based on the 2,7-Naphthyridine-4-carboxylic acid Scaffold.researchgate.netnih.gov

    The this compound scaffold is a promising framework for the development of new therapeutic agents. researchgate.netnih.gov Researchers are actively designing and synthesizing novel derivatives with the aim of discovering compounds with enhanced biological activity and improved pharmacological profiles.

    One key area of research involves the synthesis of new derivatives of 2,7-naphthyridine-3-carboxylic acid. researchgate.net These efforts include chemical modifications such as hydrolysis, chlorination, alkylation, and amination of the initial ester compounds. researchgate.net By treating the resulting hydrazides with various aromatic aldehydes, a series of Schiff bases have been produced. researchgate.net This synthetic strategy allows for the creation of a diverse library of compounds that can be screened for potential therapeutic applications. researchgate.net

    A significant focus of this research has been on the development of agents with antitumor properties. researchgate.netnih.gov For instance, 4-Hydroxy-8-methyl-l-oxo-6-phenyl-1,2-dihydro-2,7-naphthyridine-3-carboxylic acid hydrazide has been utilized as a key intermediate in the synthesis of a variety of new derivatives, including Schiff bases, 1,3,4-oxadiazoles, and pyrazoles. nih.gov The antitumor activities of these newly synthesized compounds are then evaluated through in vitro screening against various human tumor cell lines. researchgate.netnih.gov

    Notably, some of these derivatives have shown significant activity. For example, one of the most active compounds, a Schiff base designated as 8i, was found to be particularly sensitive against central nervous system cancer cell lines. researchgate.net Another compound, referred to as 13, has demonstrated cytostatic activity in vitro. researchgate.net The structures of these novel compounds are rigorously confirmed using techniques such as elemental analysis, IR, NMR, and MS spectra. nih.gov In some cases, X-ray crystallography has been employed to definitively establish the isomeric structure of the 2,7-naphthyridine (B1199556) core. researchgate.net

    This ongoing research highlights the potential of the this compound scaffold as a versatile platform for the discovery of new and effective therapeutic agents.

    Exploration of Novel Biological Targets and Disease Indications

    The 2,7-naphthyridine scaffold is a versatile structure that has been the basis for the development of compounds targeting a range of biological entities and diseases. nih.govnih.govmdpi.com A significant area of recent research has focused on the development of novel 2,7-naphthyridine compounds as inhibitors of Microtubule-associated serine/threonine kinase-like (MASTL) for the treatment of cancer. nih.gov

    MASTL, also known as Greatwall kinase, is a crucial regulator of mitotic progression and integrity. nih.gov It has been identified as an oncogenic kinase, particularly in breast cancer, where it inactivates the tumor-suppressive PP2A-B55 complex. nih.gov The inhibition of MASTL has been shown to reduce tumor growth in various cancer models, making it an attractive target for anticancer therapies. nih.gov In January 2024, a patent was published for a series of novel 2,7-naphthyridine compounds designed as MASTL inhibitors. nih.gov These compounds have shown promise in selectively eradicating proliferating cancer cells by inducing mitotic catastrophe. nih.gov

    Beyond cancer, derivatives of the broader naphthyridine class have been investigated for a variety of other therapeutic applications. The naphthyridine core is known to interact with numerous biological targets, including enzymes and receptors, leading to a wide spectrum of pharmacological activities. ontosight.ai For example, nalidixic acid, a 1,8-naphthyridine-3-carboxylic acid derivative, was the first synthetic quinolone antibiotic and works by inhibiting bacterial DNA gyrase. nih.govwikipedia.org Other naphthyridine derivatives have been developed as antibacterial agents with broad-spectrum activity against both Gram-positive and Gram-negative pathogens. nih.gov

    Furthermore, the 2,7-naphthyridine ring is found in naturally occurring compounds isolated from plants and marine organisms, some of which exhibit biological activity. mdpi.com For instance, a 1,7-naphthyridine (B1217170) derivative isolated from Streptomyces albogriseolus has shown cytotoxic potential against a human stomach carcinoma cell line. mdpi.com

    The exploration of novel biological targets for 2,7-naphthyridine-based compounds is an active and promising area of research with the potential to address a wide range of diseases.

    Integration of Artificial Intelligence and Machine Learning in Rational Drug Design and Optimization

    The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, offering powerful tools for the rational design and optimization of new therapeutic agents, including those based on the this compound scaffold. nih.govnih.gov These computational methods are being applied at various stages of the drug development pipeline, from target identification to lead optimization, with the goal of increasing efficiency and success rates. nih.gov

    AI and ML algorithms can analyze vast datasets of chemical structures and biological activities to identify promising new drug candidates. nih.gov In the context of this compound, these technologies can be used to design novel derivatives with enhanced potency and selectivity for specific biological targets. nih.govnih.gov By learning from existing structure-activity relationship (SAR) data, ML models can predict the biological activity of virtual compounds before they are synthesized, saving time and resources. researchgate.net

    One of the key applications of AI in drug design is de novo drug design, where generative models create entirely new molecules with desired properties. mdpi.com These models can explore a vast chemical space to propose novel 2,7-naphthyridine-based structures that are optimized for a particular therapeutic target. mdpi.com Furthermore, AI can assist in identifying and validating new biological targets by integrating data from multiple sources, which can help to overcome the limitations of methods that rely on a single data type. mdpi.com

    AI and ML are also being used to predict the pharmacokinetic and toxicological properties of drug candidates, a critical aspect of drug development. mdpi.com By accurately predicting these properties early in the process, researchers can prioritize compounds with a higher likelihood of success in clinical trials. nih.gov This can significantly reduce the cost and time associated with bringing a new drug to market. nih.gov

    The application of AI and ML in drug design is a rapidly evolving field with the potential to significantly accelerate the discovery and development of novel therapeutics based on the this compound scaffold and beyond.

    Sustainable and Green Chemistry Approaches in this compound Synthesis

    In recent years, there has been a growing emphasis on the development of sustainable and environmentally friendly methods for the synthesis of chemical compounds, including those with pharmaceutical importance like this compound derivatives. nih.gov Green chemistry principles, which focus on reducing waste, minimizing environmental impact, and promoting resource efficiency, are being increasingly applied to the synthesis of these molecules. nih.gov

    One of the key strategies in green chemistry is the use of microwave-assisted synthesis. sphinxsai.com This technique can significantly enhance reaction rates, lead to higher product yields, and often requires less solvent compared to traditional heating methods. sphinxsai.com For example, a microwave-promoted synthesis of 1,7-naphthyridine from 2-cyano-3-pyridylacetonitrile has been developed, offering an efficient and environmentally benign route to this class of compounds. sphinxsai.com

    Another important aspect of green chemistry is the use of environmentally friendly solvents and catalysts. nih.gov Water is an ideal green solvent, and researchers are exploring its use in the synthesis of naphthyridine derivatives. rsc.org For instance, reductions of carboxylic acids to aldehydes or alcohols have been achieved in aqueous media under mild conditions. rsc.org The use of a water-ethanol mixture has also been shown to be an effective and sustainable reaction medium for the synthesis of related heterocyclic compounds. nih.gov

    The development of novel and efficient catalysts is also a cornerstone of green chemistry. nih.gov Pyridine-2-carboxylic acid has been investigated as a sustainable and rapid catalyst for the synthesis of certain heterocyclic derivatives, facilitating high yields in short reaction times. nih.gov Furthermore, research is being conducted on the use of inexpensive and commercially available catalysts, such as those based on nickel, to replace more expensive and less environmentally friendly noble metal catalysts. rsc.org

    By embracing these green chemistry approaches, the synthesis of this compound and its derivatives can be made more sustainable, reducing the environmental footprint of pharmaceutical manufacturing.

    Q & A

    Q. What are the common synthetic routes for preparing 2,7-naphthyridine-4-carboxylic acid, and what methodological considerations are critical for success?

    The primary synthesis involves oxidizing 2,7-naphthyridine-4-carbaldehyde to the carboxylic acid using KMnO₄ in acetone (88% yield), followed by thermal decarboxylation with Cu powder (78% yield) . Alternatively, ester saponification (e.g., ethyl ester derivatives hydrolyzed under acidic or alkaline conditions) is employed, with solvent choice (THF/H₂O) and temperature affecting yields . Methodological rigor includes monitoring reaction progress via TLC and optimizing pH to avoid side reactions.

    Q. How can researchers validate the purity and structural integrity of synthesized this compound?

    Use a combination of analytical techniques:

    • NMR spectroscopy to confirm aromatic proton environments and carboxylate group presence.
    • HPLC with UV detection (λ ~250–300 nm, typical for naphthyridines) to assess purity (>95% preferred).
    • Mass spectrometry (ESI-MS) for molecular ion confirmation (e.g., [M-H]⁻ at m/z 173) . Calibrate instruments with certified reference standards and document retention times/spectral signatures for reproducibility.

    Q. What safety precautions are essential when handling this compound in the lab?

    Refer to GHS classifications for analogous compounds:

    • Acute toxicity (Category 4 for oral/dermal/inhalation routes) mandates PPE (gloves, lab coat, goggles).
    • Use fume hoods for powder handling to avoid inhalation .
    • Store in airtight containers at 2–8°C, segregated from strong oxidizers. Emergency protocols should include rinsing exposed skin with water for 15 minutes and consulting toxicity databases (e.g., PubChem) .

    Advanced Research Questions

    Q. How can contradictory data in synthetic yields or spectral interpretations be resolved for 2,7-naphthyridine derivatives?

    Discrepancies may arise from tautomerism (e.g., keto-enol forms) or solvent-dependent NMR shifts. Mitigation strategies:

    • Perform variable-temperature NMR to identify tautomeric equilibria.
    • Compare synthetic yields across literature methods (e.g., 78% decarboxylation vs. 63% ester hydrolysis ) by replicating conditions (catalyst loading, heating rate).
    • Use computational tools (DFT) to predict spectral profiles and validate experimental data .

    Q. What experimental designs are optimal for studying the structure-activity relationship (SAR) of this compound in drug discovery?

    • Core modifications : Introduce substituents at positions 1, 3, or 8 via Pd-catalyzed cross-coupling or nucleophilic substitution .
    • Biological assays : Test antimicrobial activity using MIC assays against E. coli (reference nalidixic acid, a 1,8-naphthyridine analog ).
    • ADME profiling : Assess solubility (shake-flask method) and metabolic stability (microsomal incubation) with LC-MS quantification .

    Q. What mechanistic insights explain the thermal decarboxylation of this compound?

    Decarboxylation proceeds via a six-membered transition state involving Cu-mediated CO₂ elimination. Key factors:

    • Temperature control : Gentle heating (~150°C) prevents decomposition; excess Cu powder enhances efficiency .
    • Substituent effects : Electron-withdrawing groups (e.g., halogens) stabilize the carboxylate, slowing decarboxylation. Monitor by IR spectroscopy (loss of C=O stretch at ~1700 cm⁻¹) .

    Q. How can researchers ensure reproducibility in multi-step syntheses of this compound derivatives?

    • Detailed protocols : Specify solvent grades (e.g., anhydrous THF), catalyst purity (e.g., Pd/C, 10% loading), and inert atmosphere (N₂/Ar) for air-sensitive steps .
    • Batch consistency : Characterize intermediates (e.g., carbaldehyde precursors) via melting point and HPLC before proceeding .
    • Data sharing : Adhere to FAIR principles by depositing spectral data in open repositories (e.g., Zenodo) .

    Methodological Notes

    • Spectral Data Interpretation : Cross-reference with PubChem entries for analogous compounds (e.g., 1,8-naphthyridines ) to resolve ambiguities.
    • Toxicity Studies : For in vivo models, design dose-ranging studies using OECD guidelines and include negative controls (vehicle-only groups) .
    • Computational Support : Use Gaussian or ORCA for transition-state modeling to rationalize reaction pathways .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    2,7-Naphthyridine-4-carboxylic acid
    Reactant of Route 2
    2,7-Naphthyridine-4-carboxylic acid

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.